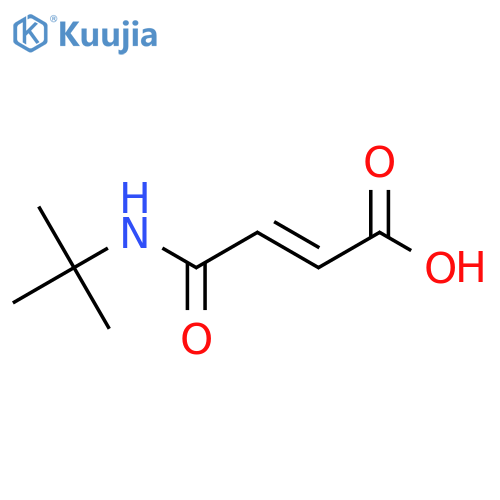

Cas no 134276-00-9 ((2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid)

(2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- (E)-4-(tert-butylamino)-4-oxobut-2-enoic acid

- STK414945

- 4-Oxo-4-(tert-butylamino)-2-butenoic acid

- ST50323245

- (2E)-4-(tert-butylamino)-4-oxobut-2-enoic acid

- (2E)-3-[N-(tert-butyl)carbamoyl]prop-2-enoic acid

- (2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid

-

- インチ: 1S/C8H13NO3/c1-8(2,3)9-6(10)4-5-7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12)/b5-4+

- InChIKey: SATFHIXOSISRKW-SNAWJCMRSA-N

- ほほえんだ: O=C(/C=C/C(=O)O)NC(C)(C)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 213

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 66.4

(2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1065-0328-10g |

(2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid |

134276-00-9 | 95%+ | 10g |

$1193.0 | 2023-09-07 | |

| TRC | T221726-500mg |

3-(tert-butylcarbamoyl)prop-2-enoic acid |

134276-00-9 | 500mg |

$ 250.00 | 2022-06-03 | ||

| Life Chemicals | F1065-0328-0.25g |

(2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid |

134276-00-9 | 95%+ | 0.25g |

$255.0 | 2023-09-07 | |

| Life Chemicals | F1065-0328-0.5g |

(2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid |

134276-00-9 | 95%+ | 0.5g |

$269.0 | 2023-09-07 | |

| TRC | T221726-100mg |

3-(tert-butylcarbamoyl)prop-2-enoic acid |

134276-00-9 | 100mg |

$ 70.00 | 2022-06-03 | ||

| TRC | T221726-1g |

3-(tert-butylcarbamoyl)prop-2-enoic acid |

134276-00-9 | 1g |

$ 365.00 | 2022-06-03 | ||

| Life Chemicals | F1065-0328-1g |

(2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid |

134276-00-9 | 95%+ | 1g |

$284.0 | 2023-09-07 | |

| Life Chemicals | F1065-0328-2.5g |

(2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid |

134276-00-9 | 95%+ | 2.5g |

$568.0 | 2023-09-07 | |

| Life Chemicals | F1065-0328-5g |

(2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid |

134276-00-9 | 95%+ | 5g |

$852.0 | 2023-09-07 |

(2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid 関連文献

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

(2E)-3-(tert-butylcarbamoyl)prop-2-enoic acidに関する追加情報

Introduction to (2E)-3-(tert-butylcarbamoyl)prop-2-enoic Acid (CAS No. 134276-00-9)

(2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid, identified by its Chemical Abstracts Service number CAS No. 134276-00-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable candidate for various chemical and biological applications.

The molecular structure of (2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid consists of a conjugated enone system linked to a tert-butylcarbamoyl functional group. This configuration imparts distinct reactivity and stability, making it a versatile intermediate in the synthesis of more complex molecules. The presence of the enone moiety suggests potential applications in photochemical reactions and the development of photoactive materials, while the tert-butylcarbamoyl group enhances solubility and metabolic stability, which are critical factors in drug design.

In recent years, there has been a surge in research focused on the development of novel pharmacophores with enhanced biological activity. (2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid has emerged as a key intermediate in the synthesis of bioactive molecules targeting various therapeutic pathways. Its structural features allow for modifications that can fine-tune pharmacokinetic properties, such as bioavailability and half-life, which are essential for developing effective pharmaceutical agents.

One of the most compelling aspects of (2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid is its utility in the synthesis of heterocyclic compounds. Heterocycles are integral to many drugs due to their ability to mimic natural biomolecules and interact with biological targets. Researchers have leveraged this compound to develop novel heterocycles with potential applications in treating neurological disorders, infectious diseases, and cancer. The tert-butylcarbamoyl group serves as a handle for further functionalization, enabling the creation of diverse molecular architectures.

The enone system in (2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid also plays a crucial role in its reactivity. Enones are known for their participation in Michael additions, aldol reactions, and other conjugate addition reactions, which are fundamental to organic synthesis. These reactions allow for the efficient construction of complex carbon frameworks, making this compound an invaluable tool in synthetic chemistry. Moreover, the enone moiety can be photoreactive, opening up possibilities for applications in photocatalysis and light-induced chemical transformations.

Recent advancements in computational chemistry have further highlighted the potential of (2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid. Molecular modeling studies have revealed that this compound can serve as a scaffold for designing molecules with specific binding affinities to biological targets. By leveraging computational methods, researchers can predict the binding modes of potential drug candidates derived from this compound, thereby accelerating the drug discovery process.

The pharmaceutical industry has taken notice of these findings, leading to increased investment in research involving (2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid. Several companies are exploring its use in developing novel therapeutics aimed at treating chronic diseases and rare conditions. The compound's unique structural features and reactivity profile make it an attractive candidate for generating novel drug candidates with improved efficacy and reduced side effects.

In addition to its pharmaceutical applications, (2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid has shown promise in materials science. The conjugated enone system can be exploited for designing organic semiconductors and light-emitting diodes (OLEDs). These materials are critical components in modern electronics and display technologies, where efficiency and performance are paramount.

The synthesis of (2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid itself is a testament to the ingenuity of synthetic chemists. The process typically involves multi-step reactions starting from readily available precursors. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These developments align with global efforts to promote green chemistry principles.

As research continues to uncover new applications for (2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid, it is clear that this compound will remain a cornerstone of innovation in both academia and industry. Its versatility as a synthetic intermediate and its potential biological activity make it a cornerstone of modern chemical research.

134276-00-9 ((2E)-3-(tert-butylcarbamoyl)prop-2-enoic acid) 関連製品

- 2034364-86-6(4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]phenyl acetate)

- 2138203-64-0(7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine)

- 1176530-65-6((1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol)

- 161196-87-8(2-Bromo-4-hydroxy-5-methoxybenzonitrile)

- 173401-47-3(Norbiotinamine)

- 23588-51-4(2,2-dimethyl-3-(morpholin-4-yl)propanal)

- 2229456-89-5(methyl 3-3-(aminomethyl)-2,2-dimethylcyclopropylbenzoate)

- 2092251-64-2(1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-sulfonyl fluoride)

- 2418663-20-2(2-{4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl}-N-(1-cyanocyclopentyl)acetamide hydrochloride)

- 2648998-99-4(3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole)